3-(2-Pyridyl)pyrazin-2(1H)-one
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Overview
Description
3-(2-Pyridyl)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)pyrazin-2(1H)-one typically involves the reaction of 2-chloropyrazine with 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
3-(2-Pyridyl)pyrazin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Pyridyl)pyrazin-2(1H)-one depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(2-pyridyl)pyrazine (DPP): Another pyrazine derivative with similar coordination chemistry properties.
Pyrazine-2-amidoxime (PAOX): Known for its biological activities.
Pyrazine-2-thiocarboxamide (PTCA): Exhibits unique chemical reactivity.
Uniqueness
3-(2-Pyridyl)pyrazin-2(1H)-one is unique due to its specific combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential biological activities make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66317-39-3 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-pyridin-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,12,13) |
InChI Key |
HXLNLVJEPHQQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CNC2=O |
Origin of Product |
United States |
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